6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl
CAS No.: 1228304-12-8
Cat. No.: VC2613347
Molecular Formula: C13H9Br2ClN2
Molecular Weight: 388.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228304-12-8 |
|---|---|
| Molecular Formula | C13H9Br2ClN2 |
| Molecular Weight | 388.48 g/mol |
| IUPAC Name | 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C13H8Br2N2.ClH/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12;/h1-8H;1H |
| Standard InChI Key | XXKFYISRBMUHCB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Br.Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Br.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl consists of an imidazo[1,2-a]pyridine core with a bromine atom at the 6-position and a 4-bromophenyl group at the 2-position. The compound exists as a hydrochloride salt, which affects its solubility and stability characteristics. The imidazo[1,2-a]pyridine scaffold is a bicyclic heterocycle with nitrogen atoms at positions 1 and 4, contributing to its basic properties.
Physical and Chemical Properties
Based on similar imidazo[1,2-a]pyridine derivatives, the compound likely appears as a crystalline solid with a high melting point. The presence of two bromine atoms and the HCl salt form significantly influences its physicochemical properties.
Table 1. Estimated Physical Properties of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl
| Property | Estimated Value | Basis for Estimation |
|---|---|---|
| Molecular Formula | C13H9Br2N2·HCl | Based on structure |
| Molecular Weight | 388.50 g/mol (free base: 352.04 g/mol) | Calculated from atomic weights |
| Physical Appearance | Crystalline solid | Similar to other imidazo[1,2-a]pyridine derivatives |
| Solubility | Likely soluble in polar organic solvents; improved water solubility compared to free base | Based on similar heterocyclic salt forms |
| Melting Point | Estimated >200°C | Extrapolated from similar compounds |
| LogP (Octanol-Water) | Approximately 4.2-4.8 | Estimated based on dibrominated structure |
Structural Comparison with Similar Compounds
The structure of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl differentiates from similar compounds primarily in the substituent at the 4-position of the phenyl ring. While the target compound contains a bromine atom at this position, related compounds feature fluorine, chlorine, or methyl groups .
Table 2. Structural Comparison with Related Compounds
| Compound | Core Structure | Substituent at Position 2 | Additional Features |
|---|---|---|---|
| 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl | 6-Bromoimidazo[1,2-a]pyridine | 4-Bromophenyl | HCl salt |
| 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | 6-Bromoimidazo[1,2-a]pyridine | 4-Fluorophenyl | Free base |
| 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine | 6-Bromoimidazo[1,2-a]pyridine | 3,4-Dichlorophenyl | Free base |
| 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | 6-Bromoimidazo[1,2-a]pyridine | 4-Methylphenyl | Free base |
Synthesis Methods
General Synthetic Approaches
The synthesis of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl likely follows similar routes to those established for related compounds. Based on information about similar derivatives, several synthetic pathways can be proposed.
Primary Synthetic Route
A common method for synthesizing imidazo[1,2-a]pyridine derivatives involves the condensation of 2-aminopyridine with α-bromoketones. For the target compound, this would involve:
-
Starting with 5-bromo-2-aminopyridine
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Reacting with 2-bromo-1-(4-bromophenyl)ethanone
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Cyclization to form the imidazo[1,2-a]pyridine core
-
Treatment with HCl to form the hydrochloride salt
Microwave-Assisted Synthesis
Modern synthetic approaches often employ microwave irradiation to enhance reaction efficiency. Similar to the synthesis of 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine reported in the literature, a microwave-assisted method could potentially be applied to synthesize the target compound with reduced reaction times and improved yields .
Table 3. Potential Synthesis Conditions for 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl
| Method | Reagents | Conditions | Expected Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional Condensation | 5-bromo-2-aminopyridine, 2-bromo-1-(4-bromophenyl)ethanone, base (K2CO3, NaHCO3) | Polar solvent (methanol, ethanol), reflux, 4-6 hours | Moderate (50-70%) | Well-established, scalable | Longer reaction time, moderate yield |
| Microwave-Assisted | 5-bromo-2-aminopyridine, 2-bromo-1-(4-bromophenyl)ethanone, base | Microwave irradiation, 100-150°C, 10-15 minutes | Good (70-85%) | Rapid reaction, better yield | Requires specialized equipment |
| One-Pot Multi-Component | 5-bromo-2-aminopyridine, 4-bromobenzaldehyde, oxidizing agent | Solvent-free conditions or minimal solvent, catalyst | Variable (40-75%) | Atom economy, fewer steps | Complex purification |
Purification and Characterization
The synthesis of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl would typically be followed by purification steps such as recrystallization from appropriate solvents or column chromatography. Characterization would involve spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity of the final product .
Chemical Reactions and Mechanisms
Reactivity Patterns
The reactivity of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl is expected to be influenced by several structural features:
-
The bromine atoms at both the 6-position of the imidazo[1,2-a]pyridine core and the 4-position of the phenyl ring
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The basic nitrogen atoms in the imidazo[1,2-a]pyridine heterocycle
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The HCl salt form, which affects the protonation state of the molecule
Common Reaction Types
Based on the reactivity of similar compounds, 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl is likely to undergo several types of reactions:
Nucleophilic Substitution Reactions
The bromine atoms serve as potential sites for nucleophilic substitution reactions, allowing for functionalization and derivatization of the molecule. The bromine at the 6-position of the imidazo[1,2-a]pyridine core and the bromine on the phenyl ring may exhibit different reactivity patterns due to their distinct electronic environments.
Coupling Reactions
The compound can potentially participate in various metal-catalyzed coupling reactions, particularly at the bromine positions:
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Suzuki-Miyaura coupling with boronic acids or esters
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Sonogashira coupling with terminal alkynes
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Heck reactions with alkenes
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Buchwald-Hartwig amination with amines
Acid-Base Reactions
As a hydrochloride salt, the compound can undergo acid-base reactions, potentially converting to the free base form in basic conditions or forming different salt forms with other acids.
Table 4. Potential Chemical Reactions of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl
| Reaction Type | Reagents | Conditions | Expected Products | Potential Applications |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acids, Pd catalyst | Base, solvent, heat | 6-Aryl-2-(4-bromophenyl)imidazo[1,2-a]pyridine or 6-Bromo-2-(4-arylphenyl)imidazo[1,2-a]pyridine | Synthesis of more complex derivatives |
| Nucleophilic Substitution | Nucleophiles (amines, alkoxides) | Polar solvent, heat | Substituted derivatives at bromine positions | Functionalization for specific applications |
| Salt-Free Base Conversion | Base (NaOH, K2CO3) | Aqueous or biphasic system | 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (free base) | Solubility modification, purification |
| Double Coupling | Diboronic acids, Pd catalyst | Base, solvent, heat | Bis-substituted products | Building blocks for polymers or materials |
Biological Activities and Applications
Antimicrobial Activity
Many imidazo[1,2-a]pyridines demonstrate antibacterial and antifungal properties. The presence of bromine atoms may enhance these activities due to increased lipophilicity and potential interactions with biological targets.
Anti-inflammatory Properties
Several imidazo[1,2-a]pyridine derivatives have shown anti-inflammatory effects. The specific substitution pattern in the target compound might influence its interaction with inflammatory pathways.
| Compound | Potential Antimicrobial Activity | Potential Anti-inflammatory Activity | Potential Anticancer Activity |
|---|---|---|---|
| 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl | Moderate to High | Moderate | Moderate to High |
| 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | Moderate | Moderate | Moderate |
| 6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine | High | Moderate to High | High |
| 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine | Low to Moderate | Low to Moderate | Low to Moderate |
Synthetic Intermediate
The compound could serve as a valuable synthetic intermediate for developing more complex molecules due to the reactivity of the bromine substituents. The two bromine atoms provide handles for further functionalization through various coupling reactions.
Structure-Activity Relationship Studies
The specific substitution pattern makes the compound useful for structure-activity relationship (SAR) studies, particularly in comparing the effects of different halogen substituents on biological activity. Such studies could provide insights into the role of bromine atoms in biological interactions compared to other halogens.
Material Science Applications
Some imidazo[1,2-a]pyridine derivatives have applications in material science, including as components in organic light-emitting diodes (OLEDs) or as ligands in coordination chemistry. The dibrominated compound could be particularly useful for creating polymeric materials through multiple coupling reactions.
| Hazard Type | Classification | Basis for Classification |
|---|---|---|
| Acute Toxicity | Category 4 (H302) | May be harmful if swallowed; based on similar compounds |
| Skin Irritation | Category 2 (H315) | May cause skin irritation; based on similar halogenated compounds |
| Eye Irritation | Category 2A (H319) | May cause serious eye irritation; based on similar compounds |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (H335) | May cause respiratory irritation; based on similar compounds |
Analytical Methods and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on similar compounds, the 1H NMR spectrum of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl would likely show characteristic signals for:
-
Aromatic protons of the pyridine ring
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Aromatic protons of the 4-bromophenyl group
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The characteristic singlet for the H-3 proton of the imidazo ring
The 13C NMR would display signals corresponding to the carbon atoms in the imidazo[1,2-a]pyridine core and the 4-bromophenyl substituent.
Infrared (IR) Spectroscopy
Expected IR absorption bands would include:
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C=N and C=C stretching vibrations of the imidazo[1,2-a]pyridine core
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C-H stretching of aromatic rings
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C-Br stretching vibrations
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N-H stretching if the salt form involves protonation of a nitrogen atom
Mass Spectrometry
Mass spectrometry would likely show:
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Molecular ion peak corresponding to the free base (m/z ≈ 352)
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Characteristic isotope pattern due to the presence of two bromine atoms
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Fragmentation patterns involving loss of bromine atoms and fragmentation of the heterocyclic system
Table 7. Expected Spectroscopic Data for 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl
| Analytical Method | Expected Key Features | Significance |
|---|---|---|
| 1H NMR | Signals at δ 7.5-8.5 ppm (aromatic protons); characteristic singlet for H-3 at δ 8.0-8.2 ppm | Confirms structure and purity |
| 13C NMR | Signals for aromatic carbons (δ 110-140 ppm); C=N carbon at δ 145-155 ppm | Confirms carbon skeleton |
| IR | Bands at 1600-1650 cm-1 (C=N, C=C); 800-600 cm-1 (C-Br) | Confirms functional groups |
| Mass Spectrometry | M+ at m/z ≈ 352; M+2 and M+4 peaks with characteristic bromine isotope pattern | Confirms molecular weight and bromine atoms |
| HPLC | Retention time dependent on column and conditions | Assesses purity |
X-ray Crystallography
X-ray crystallography would provide definitive structural information, including:
-
Bond lengths and angles
-
Torsion angles between the imidazo[1,2-a]pyridine core and the 4-bromophenyl substituent
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Crystal packing arrangements
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Hydrogen bonding patterns associated with the HCl salt form
Current Research and Future Perspectives
Recent Research Trends
Research on imidazo[1,2-a]pyridine derivatives has focused on:
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Development of new synthetic methodologies with improved efficiency and selectivity
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Exploration of biological activities, particularly antimicrobial and anticancer properties
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Structure-activity relationship studies to understand the influence of different substituents
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Applications in materials science and coordination chemistry
Research Gaps
Several research areas remain to be explored:
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Detailed investigation of structure-activity relationships specifically for dibrominated derivatives
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Comprehensive toxicological profiling
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Applications in emerging technologies such as photovoltaics or optoelectronics
Table 8. Research Opportunities for 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl
| Research Area | Current Status | Future Directions | Potential Impact |
|---|---|---|---|
| Synthetic Methodology | Several methods established for similar compounds | Development of greener, more efficient methods | More accessible synthesis, reduced environmental impact |
| Biological Activity | Limited data on exact compound | Comprehensive screening against various biological targets | New lead compounds for drug discovery |
| Structure Modification | Basic bromination patterns established | Exploration of selective functionalization of bromine positions | Enhanced structure-activity relationship understanding |
| Material Applications | Limited exploration for dibrominated derivatives | Investigation as building blocks for advanced materials | New functional materials with unique properties |
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